Product packaging for (2-Methylbenzo[d]oxazol-4-yl)methanol(Cat. No.:CAS No. 136663-36-0)

(2-Methylbenzo[d]oxazol-4-yl)methanol

Cat. No.: B3047269
CAS No.: 136663-36-0
M. Wt: 163.17
InChI Key: NSZZFALBCZPFPI-UHFFFAOYSA-N
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Description

(2-Methylbenzo[d]oxazol-4-yl)methanol (CAS 136663-36-0) is a high-purity chemical compound supplied for research purposes only. This chemical, with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol, is a benzoxazole derivative of significant interest in medicinal chemistry . Its structure features a benzoxazole core, a privileged scaffold in drug discovery, substituted with a methanol functional group that provides a handle for further chemical synthesis. This compound serves as a key chemical intermediate in the synthesis of more complex 2-methylbenzo[d]oxazole derivatives. Recent scientific investigations highlight the importance of this compound class as promising lead compounds for the development of potent inhibitors of the monoamine oxidase (MAO) enzymes . MAO enzymes are important therapeutic targets for the treatment of neuropsychiatric and neurodegenerative disorders, such as depression and Parkinson's disease . Researchers are exploring these derivatives to develop agents that can modulate neurotransmitter levels in the brain and potentially provide neuroprotective effects . The product is intended for use in laboratory research by qualified scientists. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2 B3047269 (2-Methylbenzo[d]oxazol-4-yl)methanol CAS No. 136663-36-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methyl-1,3-benzoxazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6-10-9-7(5-11)3-2-4-8(9)12-6/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZZFALBCZPFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2O1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856476
Record name (2-Methyl-1,3-benzoxazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136663-36-0
Record name (2-Methyl-1,3-benzoxazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methylbenzo D Oxazol 4 Yl Methanol and Its Analogs

Established Synthetic Pathways for Benzoxazole (B165842) Core Construction

The construction of the benzoxazole ring is a fundamental process in heterocyclic chemistry. The most traditional and widely utilized approach involves the condensation of a 2-aminophenol (B121084) derivative with a suitable electrophilic partner that provides the C2 carbon of the oxazole (B20620) ring. The specific precursor for synthesizing (2-Methylbenzo[d]oxazol-4-yl)methanol would be 2-amino-3-(hydroxymethyl)phenol (B98012), which upon reaction with an acetic acid equivalent, yields the target structure. The synthesis of this specific aminophenol can be envisioned through multi-step sequences starting from commercially available nitrophenols, involving steps like functional group introduction and reduction of the nitro group to an amine.

Cyclization Reactions Utilizing Substituted 2-Aminophenols

The reaction between the ortho-amino and hydroxyl groups of a 2-aminophenol with a carbonyl-containing compound is the most classical and direct route to the benzoxazole core. This pathway involves an initial formation of a Schiff base or an amide intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic benzoxazole ring.

The reaction of 2-aminophenols with carbon disulfide (CS₂) in the presence of a strong base like potassium hydroxide (B78521) represents a common method for producing benzoxazol-2-thiones. These compounds can serve as versatile intermediates for further functionalization. The reaction proceeds by the initial formation of a dithiocarbamate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide. While this method does not directly yield 2-substituted benzoxazoles, the resulting thione can be converted to other derivatives.

A related approach involves elemental sulfur, which can act as a traceless oxidizing agent to promote the cyclization of 2-aminophenols with various partners. For instance, elemental sulfur has been used to mediate the reaction between 2-aminophenols and arylmethyl chlorides to furnish 2-arylbenzoxazoles. Another study demonstrated that elemental sulfur can promote the oxidative condensation of 2-aminophenols with a wide range of aldehydes, catalyzed by sodium sulfide, to give 2-substituted benzoxazoles in good yields.

Table 1: Examples of Sulfur-Mediated Benzoxazole Synthesis

2-Aminophenol SubstrateCoupling PartnerPromoter/CatalystSolventYieldReference
2-AminophenolBenzaldehyde (B42025)S₈ / Na₂SDMSOGood
2-AminophenolCyclohexanecarboxaldehydeS₈ / Na₂SDMSOSatisfactory
2-Amino-4-methylphenol4-ChlorobenzaldehydeS₈ / Na₂SDMSOGood

One of the most versatile and widely practiced methods for synthesizing 2-substituted benzoxazoles is the condensation of 2-aminophenols with carboxylic acids or their derivatives, such as acid chlorides, esters, or anhydrides. For the synthesis of this compound, the reaction would involve the condensation of 2-amino-3-(hydroxymethyl)phenol with acetic acid or acetic anhydride (B1165640).

This reaction is typically promoted by dehydrating agents or conducted at high temperatures to facilitate the removal of water. Polyphosphoric acid (PPA) is a common medium for this transformation, acting as both a catalyst and a solvent. Microwave-assisted, catalyst-free reactions between 2-aminophenols and carboxylic acids have also been developed as an efficient, solvent-free alternative. The general mechanism involves the initial N-acylation of the aminophenol, followed by an acid-catalyzed intramolecular cyclodehydration.

Table 2: Benzoxazole Synthesis from 2-Aminophenols and Carboxylic Acid Derivatives

2-Aminophenol DerivativeCarboxylic Acid DerivativeConditionsProductYieldReference
2-AminophenolBenzoic AcidMicrowave, Solvent-free2-Phenylbenzoxazole (B188899)High
2-Amino-4-chlorophenolAcetic AcidPPA, Heat5-Chloro-2-methylbenzoxazoleGoodGeneral Method
2-AminophenolN,N-Dimethylformamide (DMF)Imidazolium chloride, 160 °CBenzoxazoleModerate-Excellent

Regioselective Elaboration for this compound

The precise placement of functional groups on the benzoxazole scaffold is paramount in chemical synthesis. For this compound, this involves the strategic introduction of a methyl group at the C2 position and a hydroxymethyl group at the C4 position.

Introduction and Manipulation of the 2-Methyl Substituent

The introduction of a methyl group at the 2-position of the benzoxazole ring is a well-established transformation, typically achieved through the cyclocondensation of a 2-aminophenol derivative with a reagent providing a C1 synthon. One of the most common and direct methods involves the reaction of a 2-aminophenol with acetic anhydride or acetic acid. This reaction proceeds via an initial acylation of the amino group to form a 2-acetamidophenol (B195528) intermediate, which then undergoes acid-catalyzed intramolecular cyclization and dehydration to yield the 2-methylbenzoxazole (B1214174) core.

Another established route is the Phillips condensation, which involves heating a mixture of a 2-aminophenol and acetic acid, often at high temperatures or in the presence of a dehydrating agent like polyphosphoric acid (PPA). Variations of this method aim to improve yields and reduce harsh reaction conditions.

An alternative approach involves the cyclization of 2'-hydroxyacetophenone. google.com This method, while less common, provides another pathway to the 2-methylbenzoxazole scaffold through different mechanisms of ring closure. google.comchemicalbook.com These foundational methods are versatile and can be adapted for various substituted 2-aminophenols, forming the basis for the synthesis of a wide array of 2-methylbenzoxazole analogs. mdpi.comnih.govorganic-chemistry.org

Selective Functionalization at the 4-Position of the Benzo[d]oxazole Ring

Achieving selective functionalization at the 4-position of the benzoxazole ring is a significant synthetic challenge due to the electronic properties of the heterocyclic system. Direct C-H functionalization of a pre-formed 2-methylbenzoxazole at the C4 position is difficult to control.

Therefore, the most effective and regioselective strategy for synthesizing this compound involves a "bottom-up" approach starting from a precursor that already contains the desired substituent at the correct position. The ideal starting material for this purpose is 3-Amino-2-hydroxybenzyl alcohol . bicbiotech.com

In this strategy, 3-amino-2-hydroxybenzyl alcohol, which possesses the amino and hydroxyl groups required for benzoxazole formation and the hydroxymethyl group at the desired location, is subjected to cyclocondensation. The reaction with an acetylating agent such as acetic anhydride or triethyl orthoacetate serves to both form the oxazole ring and install the methyl group at the 2-position in a single, efficient step. This method ensures unambiguous regiochemistry, as the positions of the substituents are predetermined by the starting material, thus circumventing the challenges of post-synthesis C-H functionalization at the C4 position.

Green Chemistry and Innovative Synthetic Strategies

In recent years, the principles of green chemistry have driven the development of more sustainable and efficient synthetic methods. These innovations focus on reducing reaction times, minimizing energy consumption, and avoiding hazardous reagents and solvents.

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including benzoxazoles. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods.

For the synthesis of 2-substituted benzoxazoles, MAOS has been successfully applied to the condensation of 2-aminophenols with carboxylic acids. Research has demonstrated that this reaction can be performed under solvent-free and catalyst-free conditions, representing a significant advancement in green synthesis. The microwave energy is believed to assist in the condensation between the less nucleophilic aromatic amine and the carboxylic acid, a step that typically requires harsh conditions or catalysts.

The table below summarizes representative findings in microwave-assisted benzoxazole synthesis.

ReactantsConditionsTimeYieldReference
2-Aminophenol + Carboxylic AcidsMicrowave Irradiation, Catalyst-Free, Solvent-Free2-10 minGood to Excellent[ ]
2-Aminophenols + BenzaldehydesMicrowave, [CholineCl][oxalic acid] (DES catalyst)15 minUp to 99% Conversion[ ]
2-Aminophenols + AldehydesMicrowave, PIFA (oxidant)5-10 minGood to Excellent[ ]

Ultrasound-Assisted Synthesis (Sonochemical Methods)

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. This technique has been applied to the synthesis of benzoxazoles, offering advantages such as shorter reaction times, milder conditions, and improved yields.

One green approach involves the ultrasound-assisted condensation of 2-aminophenols with aldehydes under solvent-free conditions, using a recyclable magnetic ionic liquid as a catalyst. The sonication promotes efficient mixing and mass transfer, accelerating the reaction rate. For instance, the synthesis of 2-phenylbenzoxazole from 2-aminophenol and benzaldehyde was achieved in 30 minutes at 70°C with high conversion rates. This demonstrates the potential of sonochemistry to facilitate eco-friendly synthetic protocols. [ ]

Development of Catalyst-Free Methodologies

The development of catalyst-free synthetic methods is a cornerstone of green chemistry, as it eliminates the need for potentially toxic and expensive metal or acid catalysts and simplifies product purification. For benzoxazole synthesis, catalyst-free approaches have been successfully developed, often in conjunction with other green techniques like microwave irradiation.

A notable example is the direct condensation of 2-aminophenol with various carboxylic acids under microwave heating without any added catalyst or solvent. This method is highly efficient, proceeds rapidly, and generates water as the only byproduct, aligning perfectly with the principles of green chemistry. The reaction tolerates a range of functional groups on the carboxylic acid, allowing for the synthesis of diverse 2-substituted benzoxazoles. [ ] Such methodologies represent a significant step towards more sustainable and atom-economical chemical manufacturing.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) represent an efficient and atom-economical approach for the synthesis of complex molecules like benzoxazole derivatives from simple and readily available starting materials in a single synthetic operation. These reactions avoid the need for isolation and purification of intermediates, thereby reducing solvent waste and saving time and resources. While a direct one-pot multicomponent synthesis for this compound is not extensively documented, several MCR strategies have been successfully employed for the synthesis of its structural analogs, demonstrating the potential of this methodology for accessing diverse substituted benzoxazoles.

A notable example is the zirconium-catalyzed three-component reaction for the synthesis of 2-substituted benzoxazoles. This method utilizes catechols, various aldehydes, and ammonium (B1175870) acetate (B1210297) in the presence of a catalytic amount of zirconium tetrachloride (ZrCl₄) in ethanol. nih.gov The reaction proceeds smoothly to furnish a wide range of benzoxazole derivatives in high yields. The versatility of this protocol allows for the use of different substituted catechols and aldehydes, making it a viable strategy for producing analogs of this compound by selecting appropriately substituted starting materials. For instance, using a substituted catechol could introduce functionalities on the benzene (B151609) ring of the benzoxazole core.

The proposed mechanism for this reaction involves the chelation of the catechol to the zirconium catalyst, followed by tautomerization and subsequent reaction with the aldehyde and ammonia (B1221849) (from ammonium acetate) to form the benzoxazole ring system. nih.gov The use of molecular oxygen from the air is believed to be the terminal oxidant in this process. nih.gov

Table 1: Zirconium-Catalyzed Three-Component Synthesis of 2-Arylbenzoxazole Analogs nih.gov

Entry Catechol Aldehyde Catalyst Solvent Temperature (°C) Time (h) Product Yield (%)
1 Catechol Benzaldehyde ZrCl₄ (5 mol%) Ethanol 60 4 2-Phenylbenzo[d]oxazole 95
2 Catechol 4-Methylbenzaldehyde ZrCl₄ (5 mol%) Ethanol 60 4 2-(p-Tolyl)benzo[d]oxazole 97
3 Catechol 4-Methoxybenzaldehyde ZrCl₄ (5 mol%) Ethanol 60 4 2-(4-Methoxyphenyl)benzo[d]oxazole 96
4 Catechol 4-Chlorobenzaldehyde ZrCl₄ (5 mol%) Ethanol 60 4 2-(4-Chlorophenyl)benzo[d]oxazole 94
5 4-Methylcatechol Benzaldehyde ZrCl₄ (5 mol%) Ethanol 60 4 5-Methyl-2-phenylbenzo[d]oxazole 92

Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are powerful tools in combinatorial chemistry for the rapid generation of molecular diversity. thieme-connect.com Ugi-type reactions, in particular, have been adapted for the synthesis of heterocyclic scaffolds. An asymmetric Ugi-type three-component process has been developed for the synthesis of chiral benzoxazoles. This reaction involves the condensation of an aldehyde, a hydrazide, and an isocyanide, catalyzed by a chiral Brønsted acid. thieme-connect.com The reaction proceeds through the formation of an azomethine imine, followed by the addition of the isocyanide and an intramolecular trapping of the resulting nitrilium ion. A final base-mediated cyclization yields the benzoxazole product in high yields and enantioselectivities. thieme-connect.com This methodology highlights the potential of MCRs to not only construct the benzoxazole core but also to control its stereochemistry, which is of significant interest in medicinal chemistry.

While this specific example leads to N-aminobenzoxazoles, it underscores the adaptability of isocyanide-based MCRs for creating substituted benzoxazole rings. The development of a similar reaction using a substituted o-aminophenol as one of the components could potentially provide a direct route to a variety of N-substituted benzoxazole analogs.

Table 2: Asymmetric Ugi-Type Synthesis of Chiral Benzoxazole Analogs thieme-connect.com | Entry | Aldehyde | Isocyanide | Catalyst (5 mol%) | Solvent | Temperature | Time (h) | Product | Yield (%) | ee (%) | |---|---|---|---|---|---|---|---|---| | 1 | Benzaldehyde | Phenyl isocyanide | Chiral Phosphoric Acid | CH₂Cl₂ | rt | 24 | (R)-N-Benzoyl-N'-(phenyl)-N'-(phenyl(benzo[d]oxazol-2-yl)methyl)hydrazine | 95 | 94 | | 2 | Benzaldehyde | 4-Methoxyphenyl isocyanide | Chiral Phosphoric Acid | CH₂Cl₂ | rt | 24 | (R)-N-Benzoyl-N'-(4-methoxyphenyl)-N'-(phenyl(benzo[d]oxazol-2-yl)methyl)hydrazine | 97 | 96 | | 3 | Benzaldehyde | 4-Chlorophenyl isocyanide | Chiral Phosphoric Acid | CH₂Cl₂ | rt | 24 | (R)-N-Benzoyl-N'-(4-chlorophenyl)-N'-(phenyl(benzo[d]oxazol-2-yl)methyl)hydrazine | 93 | 92 | | 4 | 4-Bromobenzaldehyde | Phenyl isocyanide | Chiral Phosphoric Acid | CH₂Cl₂ | rt | 24 | (R)-N-Benzoyl-N'-((4-bromophenyl)(benzo[d]oxazol-2-yl)methyl)-N'-(phenyl)hydrazine | 89 | 91 |

Reaction Chemistry and Derivatization Strategies of 2 Methylbenzo D Oxazol 4 Yl Methanol

Transformations of the Hydroxymethyl Functional Group

The hydroxymethyl group attached to the benzoxazole (B165842) scaffold is a versatile handle for a variety of chemical modifications. Its benzylic nature enhances its reactivity, allowing for etherification, esterification, oxidation, reduction, and nucleophilic substitution reactions.

Etherification and Esterification Reactions

The hydroxyl moiety of (2-Methylbenzo[d]oxazol-4-yl)methanol can readily undergo etherification and esterification reactions to yield a range of derivatives. These reactions typically involve the reaction of the alcohol with an appropriate electrophile in the presence of a base or an acid catalyst.

Etherification: The formation of ethers from benzylic alcohols, such as this compound, can be achieved under various conditions. A common method involves the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Alternatively, acid-catalyzed dehydration with an excess of another alcohol can also yield ethers. While specific examples for this compound are not extensively documented, analogous reactions with similar benzylic alcohols are well-established.

Esterification: The esterification of this compound can be accomplished through several standard methods. The Fischer-Speier esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common approach. Alternatively, reaction with more reactive acylating agents such as acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) provides a milder and often more efficient route to the corresponding esters. These reactions are generally high-yielding and allow for the introduction of a wide variety of ester functionalities. A study on the esterification of benzoic acid with methanol (B129727) highlights the general principles of this reversible reaction, which can be driven to completion by removing the water formed. mdpi.com

ReactantReagentProductConditionsYield (%)
Benzoic AcidMethanolMethyl BenzoateAcid CatalystNot specified
p-Methylbenzoic AcidMethanolMethyl p-methylbenzoateZT10 catalyst, 120°C, 24hHigh

Selective Oxidation and Reduction Pathways

The hydroxymethyl group can be selectively oxidized to the corresponding aldehyde or carboxylic acid, or reduced to a methyl group, providing further avenues for derivatization.

Selective Oxidation: The selective oxidation of the primary alcohol to an aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions are commonly employed for this transformation. More vigorous oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid will typically lead to the formation of the corresponding carboxylic acid, (2-Methylbenzo[d]oxazole-4-carboxylic acid).

Selective Reduction: While the hydroxymethyl group is already in a relatively reduced state, further reduction to a methyl group can be achieved. This transformation, known as deoxygenation, can be accomplished through a two-step process involving conversion of the alcohol to a tosylate or mesylate followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄).

Nucleophilic Substitution Reactions at the Benzylic Position

The benzylic hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of nucleophiles at the benzylic position.

Upon protonation in the presence of a strong acid, the hydroxyl group can be displaced by a nucleophile in an Sₙ1 or Sₙ2 manner, depending on the reaction conditions and the stability of the resulting benzylic carbocation. For instance, reaction with hydrohalic acids (HX) can convert the alcohol into the corresponding benzyl (B1604629) halide. The resulting benzylic halide is then a versatile intermediate for the introduction of various nucleophiles, including amines, cyanides, and thiolates.

Reactivity of the Benzo[d]oxazole Heterocyclic System

The benzo[d]oxazole ring system, while aromatic and relatively stable, can undergo a variety of reactions, including electrophilic substitution on the benzene (B151609) ring and nucleophilic attack on the oxazole (B20620) moiety, which can sometimes lead to ring-opening.

Electrophilic Substitution Reactions on the Aromatic Ring

The benzene portion of the benzoxazole ring is susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the combined electronic effects of the fused oxazole ring and the existing 2-methyl and 4-hydroxymethyl substituents. The oxazole ring is generally considered to be electron-withdrawing, which would deactivate the benzene ring towards electrophilic attack and direct incoming electrophiles to the meta-position relative to the fusion. However, the directing effects of the methyl and hydroxymethyl groups must also be considered. The methyl group is weakly activating and ortho-, para-directing, while the hydroxymethyl group is weakly deactivating and ortho-, para-directing.

In the case of this compound, the available positions for electrophilic substitution are C5, C6, and C7. The interplay of the directing effects of the fused oxazole ring and the substituents makes the prediction of the major product complex without experimental data. Common electrophilic substitution reactions include nitration (using a mixture of nitric and sulfuric acid) and halogenation (using a halogen in the presence of a Lewis acid). For disubstituted benzene rings, the position of further substitution is determined by the combined directing effects of the existing groups. libretexts.org

Nucleophilic Attack and Ring Transformations

The oxazole ring of the benzo[d]oxazole system can be susceptible to nucleophilic attack, particularly at the C2 position, which is adjacent to both the nitrogen and oxygen atoms. This can lead to ring-opening or ring transformation reactions.

Strong nucleophiles can attack the C2 carbon, leading to cleavage of the C-O bond and opening of the oxazole ring. For example, reaction with hydrazine (B178648) has been shown to lead to ring-opened products in some benzoxazole derivatives. nih.gov In some cases, this ring-opening can be followed by a subsequent ring-closing reaction to form a new heterocyclic system. For instance, a study demonstrated the transformation of oxazoles into fused imidazoles. rsc.org The stability of the benzoxazole ring in this compound towards nucleophiles would depend on the reaction conditions and the nature of the nucleophile.

Starting MaterialReagentProductReaction Type
γ-keto-oxazolesHydrazine hydrate7,8-dihydroimidazo[1,2-b]pyridazineIntramolecular ring transformation
(benzoxazol-2-ylmethyl)phosphonic acidAcidic aqueous solution (pH < 4)[(2-hydroxyphenylcarbamoyl)methyl] phosphonic acidRing-opening

Diels-Alder and Other Cycloaddition Reactions

The benzoxazole core of this compound, being an aromatic heterocycle, is generally a poor diene or dienophile for traditional Diels-Alder reactions due to its aromatic stability. wikipedia.org However, the field of cycloaddition chemistry is broad, and reactions that proceed through different mechanisms are possible. One such example is the phosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles with cyclopropenones. In a study involving various substituted benzoxazoles, it was shown that these compounds can react with 1,2-diphenylcyclopropenone in the presence of triphenylphosphine (B44618) (PPh3) to yield benzopyrrolo-oxazolone scaffolds. nih.gov This reaction demonstrates that the benzoxazole ring can participate in cycloaddition reactions under specific catalytic conditions, leading to dearomatization and the formation of complex polycyclic structures. nih.gov The scope of this reaction was shown to be broad, tolerating various substituents on the benzoxazole ring, including bulky groups at the C4-position. nih.gov Although this compound itself was not specifically reported in this study, the tolerance for C4-substituents suggests its potential applicability.

Furthermore, [3+2] cycloaddition reactions involving aryne precursors and nitrones have been developed for the synthesis of dihydrobenzisoxazole cores, indicating another pathway for cycloaddition involving benzoxazole-like structures under transition-metal-free conditions. rsc.org While not a direct reaction of the benzoxazole ring itself, it highlights the utility of related heterocyclic structures in cycloaddition chemistry.

General Oxidation and Reduction Chemistry of the Oxazole Ring

The benzoxazole ring is a stable aromatic system. wikipedia.org Its stability influences its reactivity towards oxidation and reduction.

Oxidation: The benzoxazole ring is generally resistant to oxidation under mild conditions. Stronger oxidizing agents can lead to degradation of the ring. However, oxidative processes are often employed in the synthesis of the benzoxazole ring itself, for instance, through the oxidative cyclization of Schiff bases formed from 2-aminophenols and aldehydes. lookchem.comijpbs.com Reagents like manganese(III) acetate (B1210297), lead tetraacetate, and Dess–Martin periodinane have been used for this purpose. ijpbs.com This indicates that the di-hydro intermediate is susceptible to oxidation to form the aromatic benzoxazole ring.

Reduction: The reduction of the benzoxazole ring is more commonly encountered. Catalytic hydrogenation can be employed to reduce the oxazole ring. For instance, transition-metal-catalyzed hydrogen-transfer reactions have been utilized for the conversion of aldehydes into benzoxazoles, a process that involves a reduction-oxidation mechanism. nih.gov The reverse reaction, the reduction of the benzoxazole, can also be achieved. For example, catalytic asymmetric hydrogenation of 3-substituted benzisoxazoles using a chiral ruthenium catalyst has been reported to proceed via reductive cleavage of the N–O bond, followed by hydrogenation of the resulting imine. nih.gov While this is a benzisoxazole, it provides insight into the potential for reductive cleavage of the heteroatom-heteroatom bond in related systems. The stability of the benzoxazole ring is a key consideration in its material science applications. nih.gov

Chemical Modifications of the 2-Methyl Group

Deprotonation and Subsequent Carbon-Carbon Bond Forming Reactions

The methyl group at the 2-position of the benzoxazole ring is acidic due to the electron-withdrawing nature of the adjacent C=N bond and the aromatic ring system. This allows for deprotonation with a strong base to form a nucleophilic carbanion, which can then react with various electrophiles to form new carbon-carbon bonds.

The lithiation of 2-methyloxazoles has been a subject of study, with the challenge often being the competition between deprotonation at the 2-methyl group and lithiation at the C5-position of the oxazole ring. nih.govwilliams.edu The choice of base and reaction conditions can significantly influence the regioselectivity. For instance, while n-BuLi or LDA might favor ring lithiation, the use of lithium diethylamide has been shown to selectively promote the formation of the 2-(lithiomethyl)oxazole isomer. nih.govwilliams.edu This selectivity is achieved through a kinetically controlled process where diethylamine (B46881) acts as a proton source to equilibrate the initially formed 5-lithiooxazole to the more stable 2-(lithiomethyl)oxazole. nih.gov

Once the 2-(lithiomethyl)benzoxazole anion is generated, it can participate in a variety of carbon-carbon bond-forming reactions. These include reactions with:

Alkyl halides: To introduce new alkyl chains.

Aldehydes and ketones: To form secondary and tertiary alcohols, respectively.

Other electrophiles: Such as esters, acid chlorides, and carbon dioxide, to introduce a range of functional groups.

The table below summarizes the effect of the base on the regioselectivity of lithiation of 2-methyl-4-phenyloxazole (B1595679), a model compound that provides insight into the potential reactivity of this compound.

BaseProduct Ratio (2-methyl alkylation : C5-ring alkylation)Reference
n-BuLi9:91 williams.edu
LDA9:91 williams.edu
LiNEt299:1 williams.edu

This data is for the model compound 2-methyl-4-phenyloxazole and is illustrative of the principles that would apply to this compound.

Condensation and Imine Formation Reactions

The acidic protons of the 2-methyl group also enable it to participate in condensation reactions with aldehydes and ketones, particularly under basic or acidic catalysis. This reactivity is analogous to the Knoevenagel condensation. wikipedia.org The reaction typically proceeds through the deprotonation of the 2-methyl group to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration of the resulting aldol-type intermediate yields a 2-styrylbenzoxazole (B8653335) derivative.

Several methods have been developed to effect the condensation of 2-methylbenzoxazoles with aromatic aldehydes. acs.orggoogle.comresearchgate.net These methods often employ strong bases like potassium t-butoxide at low temperatures to facilitate the initial deprotonation. google.com The resulting styrylbenzoxazoles are valuable intermediates in the synthesis of various compounds, including HIV reverse transcriptase inhibitors. acs.orggoogle.com

The general reaction scheme is as follows:

This compound + ArCHO --(Base)--> (2-(2-Arylvinyl)benzo[d]oxazol-4-yl)methanol

While direct imine formation from the 2-methyl group is not a typical reaction pathway, the condensation products (styrylbenzoxazoles) can possess functionalities that could be further elaborated. The primary reaction at the 2-methyl group is the condensation to form a C=C double bond.

Advanced Derivatization for Analytical and Synthetic Utility

Silylation Chemistry for Enhanced Chromatographic Resolution

The presence of a hydroxyl group in this compound makes it a polar compound, which can lead to poor peak shape and resolution in gas chromatography (GC) due to interactions with the stationary phase. Silylation is a common derivatization technique used to address this issue. youtube.comphenomenex.com It involves the replacement of the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. youtube.comwikipedia.org This derivatization increases the volatility and thermal stability of the analyte, and reduces hydrogen bonding, leading to improved chromatographic performance. youtube.com

A variety of silylating reagents can be used, with the choice depending on the reactivity of the hydroxyl group and the desired reaction conditions. Common silylating agents include:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Trimethylchlorosilane (TMCS) - often used as a catalyst phenomenex.com

N-trimethylsilylimidazole (TMSI) phenomenex.com

The reaction is typically carried out by treating the alcohol with the silylating reagent, often in an aprotic solvent. For hindered alcohols, a catalyst and elevated temperatures may be necessary. The resulting trimethylsilyl ether is much less polar and more volatile, making it suitable for GC analysis.

The table below provides an overview of common silylating reagents and their applications.

ReagentCommon ApplicationsByproductsReference
BSTFAAlcohols, phenols, carboxylic acids, amines, amidesN-trimethylsilyl-trifluoroacetamide, Trifluoroacetamide
MSTFAAlcohols, amines, acids, ketonesN-methyltrifluoracetamide phenomenex.comresearchgate.net
TMCSOften used as a catalyst with other silylating reagentsHCl phenomenex.com
TMSIHydroxyl groups, carboxylic acidsImidazole (B134444) phenomenex.com

Silylation is a well-established technique for the analysis of a wide range of organic compounds containing polar functional groups by GC and GC-MS. researchgate.netjfda-online.com

Alkylation and Acylation for Spectroscopic Analysis

The hydroxyl group of this compound is amenable to standard alkylation and acylation reactions. These derivatization techniques are often employed to enhance the volatility and thermal stability of the compound for gas chromatography-mass spectrometry (GC-MS) analysis or to introduce a chromophore or fluorophore for UV-Vis or fluorescence spectroscopy, respectively.

Alkylation reactions, such as ether formation, can be achieved by treating this compound with an alkyl halide in the presence of a base. For instance, reaction with methyl iodide in the presence of a non-nucleophilic base like sodium hydride would yield the corresponding methyl ether. The progress and outcome of such reactions are typically monitored and confirmed by nuclear magnetic resonance (NMR) spectroscopy. In the ¹H NMR spectrum of the alkylated product, the disappearance of the hydroxyl proton signal and the appearance of new signals corresponding to the introduced alkyl group would be observed. For example, the formation of a methoxy (B1213986) derivative would be indicated by a new singlet integrating to three protons in the upfield region of the spectrum.

Acylation reactions, leading to the formation of esters, are commonly carried out using acyl chlorides or anhydrides in the presence of a base like triethylamine or pyridine. These reactions are often rapid and proceed with high yields. The resulting esters can be analyzed by various spectroscopic methods. In mass spectrometry, the acylated derivative will exhibit a predictable increase in its molecular weight, corresponding to the mass of the acyl group added. This mass shift is a key indicator of a successful derivatization. Infrared (IR) spectroscopy is also a valuable tool for confirming acylation, where the appearance of a strong carbonyl (C=O) stretching band, typically in the region of 1700-1750 cm⁻¹, and the disappearance of the broad O-H stretching band of the starting alcohol provide clear evidence of ester formation.

Derivatization ReactionReagents and ConditionsSpectroscopic Evidence of Reaction
Alkylation (Ether Formation) Alkyl halide (e.g., CH₃I), Base (e.g., NaH), Anhydrous solvent (e.g., THF)¹H NMR: Disappearance of -OH proton signal, appearance of new alkyl proton signals. ¹³C NMR: Shift in the chemical shift of the benzylic carbon and appearance of new alkyl carbon signals.
Acylation (Ester Formation) Acyl chloride (e.g., CH₃COCl) or Anhydride (B1165640) (e.g., (CH₃CO)₂O), Base (e.g., Triethylamine), Aprotic solvent (e.g., CH₂Cl₂)IR: Appearance of a strong C=O stretching band (1700-1750 cm⁻¹), disappearance of the broad O-H stretching band. Mass Spectrometry: Increase in molecular weight corresponding to the acyl group.

Conjugation with Other Heterocyclic Moieties

The functional handle provided by the 4-hydroxymethyl group on the 2-methylbenzoxazole (B1214174) core is a strategic site for conjugation with other heterocyclic systems. This molecular hybridization approach is a common strategy in medicinal chemistry and materials science to create novel molecules with potentially synergistic or unique biological activities and photophysical properties.

The hydroxyl group can be converted into a more reactive leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution by a nitrogen atom of another heterocyclic ring. For example, treatment of this compound with p-toluenesulfonyl chloride in the presence of a base would yield the corresponding tosylate. This intermediate can then be reacted with a nitrogen-containing heterocycle, such as pyrimidine (B1678525) or triazole, to form a C-N bond, effectively linking the two heterocyclic systems.

Alternatively, the hydroxyl group can participate in coupling reactions. For instance, under Mitsunobu reaction conditions, this compound can be coupled directly with N-H containing heterocycles. This reaction typically involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

The successful conjugation of these moieties is confirmed through extensive spectroscopic analysis. ¹H and ¹³C NMR spectroscopy are instrumental in elucidating the structure of the new, larger molecule, showing signals from both heterocyclic units and confirming the nature of the linkage between them. High-resolution mass spectrometry (HRMS) is used to verify the exact molecular weight and elemental composition of the synthesized conjugate.

Conjugation StrategyKey ReagentsHeterocyclic Moiety ExampleLinkage Formed
Nucleophilic Substitution 1. TsCl, Base 2. N-H containing heterocyclePyrimidineC-N
Mitsunobu Reaction PPh₃, DEAD or DIAD, N-H containing heterocycleTriazoleC-N

Mechanistic Elucidation and Fundamental Reaction Studies

Investigation of Cyclization Mechanisms in Benzo[d]oxazole Formation

The formation of the benzo[d]oxazole core is a critical step in the synthesis of (2-Methylbenzo[d]oxazol-4-yl)methanol. Generally, this involves the condensation of a 2-aminophenol (B121084) derivative with a carboxylic acid or its equivalent. For the target molecule, this would typically involve the reaction of 3-amino-2-hydroxybenzyl alcohol with acetic acid or an activated acetic acid derivative.

Several mechanistic pathways for this cyclization have been proposed and studied for related systems. One common method involves the initial formation of an amide intermediate, followed by an intramolecular cyclization and dehydration. The reaction can be promoted by various reagents, including acids or activating agents for the carboxylic acid. nih.gov

A plausible mechanism for the formation of this compound is outlined below:

Amide Formation: The amino group of 3-amino-2-hydroxybenzyl alcohol attacks the carbonyl carbon of the acetic acid derivative, forming an N-(2-hydroxy-3-(hydroxymethyl)phenyl)acetamide intermediate.

Intramolecular Nucleophilic Attack: The hydroxyl group on the benzene (B151609) ring then acts as a nucleophile, attacking the carbonyl carbon of the amide. This step is often the rate-determining step and can be facilitated by acidic or basic conditions.

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable aromatic oxazole (B20620) ring.

The specific conditions of the reaction, such as temperature, solvent, and catalyst, can significantly influence the efficiency of the cyclization.

Kinetic and Thermodynamic Aspects of Substitution and Transformation Reactions

The kinetics and thermodynamics of reactions involving this compound will be influenced by the stability of the benzo[d]oxazole ring system and the nature of the substituents. The aromaticity of the fused ring system provides a significant thermodynamic driving force for its formation and contributes to its relative stability.

Substitution reactions on the benzene ring are possible, and their regioselectivity will be directed by the existing substituents. The hydroxymethyl group is an ortho-, para-directing activator, while the oxazole ring's influence is more complex. Nucleophilic substitution reactions at the 2-position are also a characteristic feature of benzoxazoles, often proceeding through an addition-elimination mechanism.

Kinetic studies on related benzoxazole (B165842) derivatives have shown that the rates of these reactions are sensitive to the electronic properties of the substituents and the nature of the attacking and leaving groups. For this compound, the electron-donating character of the hydroxymethyl group would be expected to influence the electron density of the aromatic ring and, consequently, the rates of electrophilic aromatic substitution.

Influence of Substituent Electronic and Steric Effects on Reaction Outcomes

The 2-methyl and 4-hydroxymethyl groups on the benzo[d]oxazole core exert significant electronic and steric effects that dictate the molecule's reactivity and the outcome of its reactions.

2-Methyl Group: This group is generally considered to be weakly electron-donating through an inductive effect. It also provides some steric hindrance at the 2-position, which can influence the approach of reagents in reactions involving this site.

The combined electronic effects of these substituents will modulate the electron density distribution in the benzo[d]oxazole system, affecting its susceptibility to electrophilic and nucleophilic attack. For instance, the electron-donating nature of the substituents would generally activate the benzene ring towards electrophilic substitution.

Studies on Tautomeric Equilibria in Benzo[d]oxazole Derivatives

While this compound itself is not expected to exhibit significant tautomerism, the benzo[d]oxazole scaffold can participate in tautomeric equilibria in certain derivatives, particularly those with specific substituents at the 2-position. nih.gov Understanding these potential equilibria is crucial for predicting the chemical behavior of related compounds.

Ketimine-enolimine tautomerism is a known phenomenon in 2-substituted benzoxazoles where the substituent at the 2-position contains a methylene (B1212753) group adjacent to a carbonyl, such as in 2-phenacylbenzoxazoles. nih.gov In these cases, an equilibrium can exist between the ketimine form and the enolimine tautomer. nih.gov This equilibrium is influenced by factors such as the solvent and the electronic nature of substituents on the benzoxazole ring. nih.gov For this compound, this specific type of tautomerism is not directly applicable due to the nature of the 2-methyl substituent.

Intramolecular hydrogen bonding can play a significant role in stabilizing one tautomer over another. nih.gov In derivatives where tautomerism is possible, the formation of a stable intramolecular hydrogen bond can shift the equilibrium towards the tautomer that allows for this interaction. nih.gov

Interactive Data Table: Properties of Investigated Compounds

Compound NameTautomeric FormKey Structural FeaturePotential for Intramolecular H-Bonding
This compoundN/A2-Methyl, 4-HydroxymethylYes, between 4-CH₂OH and oxazole N
2-PhenacylbenzoxazoleKetimine-Enolimine2-PhenacylYes, in the enolimine form

Theoretical and Computational Chemistry of 2 Methylbenzo D Oxazol 4 Yl Methanol and Derived Structures

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed information about electron distribution, molecular orbital energies, and thermodynamic stability.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and electronic properties of heterocyclic compounds like benzoxazoles. webofjournals.com DFT calculations, often employing hybrid functionals such as B3LYP, are instrumental in determining optimized molecular structures, bond lengths, and bond angles. webofjournals.comnih.gov

Table 1: Representative DFT-Calculated Properties for Benzoxazole (B165842) Derivatives Note: This table presents hypothetical data for illustrative purposes, based on typical values found in computational studies of similar molecules, as specific data for (2-Methylbenzo[d]oxazol-4-yl)methanol is not available.

ParameterHypothetical ValueSignificance
Total Energy -X HartreesIndicates the overall stability of the molecule.
Dipole Moment ~2-4 DebyeReflects the polarity of the molecule, influencing solubility and intermolecular interactions.
HOMO Energy ~ -6 to -7 eVThe Highest Occupied Molecular Orbital energy is related to the molecule's ability to donate electrons.
LUMO Energy ~ -1 to -2 eVThe Lowest Unoccupied Molecular Orbital energy is related to the molecule's ability to accept electrons.
HOMO-LUMO Gap ~ 4-5 eVThis energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

These parameters, once calculated, provide a foundational understanding of the molecule's electronic character.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate electronic structure information.

For benzoxazole systems, ab initio calculations can be used to refine the understanding of electron correlation effects, which are important for accurately predicting properties like reaction energies and spectroscopic constants. Studies on related heterocyclic systems have employed these methods to corroborate experimental findings and to provide a deeper understanding of the electronic transitions and reactivity. While no specific ab initio studies on this compound have been identified, the application of such methods would yield a more precise picture of its electronic landscape than DFT alone.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are powerful tools to explore the dynamic behavior of molecules.

Conformational analysis of benzoxazole derivatives often reveals a substantial torsional barrier around the bond connecting a substituent to the benzoxazole ring, which can be attributed to electronic delocalization between the rings. scielo.br For this compound, the rotation of the methanol (B129727) group at the 4-position would be a key conformational feature.

Molecular dynamics simulations can provide a time-resolved picture of the molecule's movements and interactions with its environment, such as a solvent or a biological receptor. nih.govjksus.org MD simulations on benzoxazole derivatives have been used to assess the stability of ligand-protein complexes, revealing how these molecules adapt their conformation to fit into a binding site. nih.govresearchgate.net An MD simulation of this compound in an aqueous solution, for example, would illustrate how the molecule interacts with water molecules and the conformational preferences of the methanol group.

Intermolecular and Intramolecular Interaction Analysis, including Hydrogen Bonding

Hydrogen bonds play a critical role in determining the structure and function of chemical and biological systems. The methanol group in this compound can act as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the hydroxyl oxygen). The nitrogen atom in the oxazole (B20620) ring can also act as a hydrogen bond acceptor.

Computational studies on similar molecules containing hydroxyl and heterocyclic nitrogen atoms have shown the importance of these interactions. For instance, studies on methanol clusters and its interactions with other organic molecules have been extensively investigated using computational methods to understand the nature and strength of hydrogen bonds. nih.gov In the solid state, this compound would likely form a network of intermolecular hydrogen bonds, influencing its crystal packing and melting point. In a biological context, the ability to form hydrogen bonds is crucial for its interaction with protein targets.

Prediction of Reactivity and Selectivity through Computational Modeling

Computational chemistry provides valuable tools for predicting the reactivity and selectivity of molecules. Frontier Molecular Orbital (FMO) theory is a key concept in this regard. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

For benzoxazole derivatives, DFT calculations have been used to determine the HOMO and LUMO energy levels and their distribution across the molecule. researchgate.net A study on benzoxazole and its derivatives showed that the distribution of these orbitals can predict the reactivity of different parts of the molecule. researchgate.net For this compound, the HOMO is likely to be localized on the electron-rich benzoxazole ring, while the LUMO may have significant contributions from the oxazole ring. The energy gap between the HOMO and LUMO is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Table 2: Predicted Reactivity Descriptors for a Generic Benzoxazole Derivative Note: This table presents hypothetical data for illustrative purposes, based on typical values found in computational studies of similar molecules, as specific data for this compound is not available.

Reactivity DescriptorHypothetical ValueInterpretation
Ionization Potential (I) ~ 6-7 eVEnergy required to remove an electron; related to HOMO energy.
Electron Affinity (A) ~ 1-2 eVEnergy released when an electron is added; related to LUMO energy.
Chemical Hardness (η) ~ 2-3 eVResistance to change in electron distribution; calculated from I and A.
Electrophilicity Index (ω) ~ 1-2 eVA measure of the molecule's ability to act as an electrophile.

These descriptors, derived from quantum chemical calculations, can guide the synthesis of new derivatives and predict their behavior in chemical reactions.

Computational Ligand-Receptor Interaction Studies for Chemical Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov This method is extensively used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target (receptor), such as a protein or DNA. scielo.brmdpi.com

Numerous studies have reported the use of molecular docking to investigate the binding modes of benzoxazole derivatives with various biological targets. researchgate.netmdpi.comnih.gov These studies typically show that the benzoxazole scaffold can form key interactions, such as hydrogen bonds and π-π stacking, with the amino acid residues in the active site of a protein. mdpi.com For example, the nitrogen and oxygen atoms in the benzoxazole ring can act as hydrogen bond acceptors. mdpi.com

A hypothetical docking study of this compound with a protein target would likely show the methanol group forming hydrogen bonds with polar residues in the binding pocket, while the benzoxazole ring could engage in hydrophobic and π-stacking interactions. The specific binding mode and affinity would depend on the topology and chemical nature of the receptor's active site. Molecular dynamics simulations are often used in conjunction with docking to assess the stability of the predicted binding pose over time. nih.govresearchgate.net

Advanced Analytical and Spectroscopic Characterization of 2 Methylbenzo D Oxazol 4 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of (2-Methylbenzo[d]oxazol-4-yl)methanol. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) provides information on the chemical environment and neighboring protons for each unique proton in the molecule. The expected ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, the hydroxyl proton, and the methyl protons.

The aromatic protons on the benzo[d]oxazol ring are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) would depend on their positions and the electronic effects of the substituents. The protons at positions 5, 6, and 7 would show characteristic splitting patterns based on their coupling with adjacent protons.

The methylene protons of the hydroxymethyl group (-CH₂OH) are expected to appear as a singlet or a doublet (if coupled with the hydroxyl proton) in the range of δ 4.5-5.0 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet and its chemical shift can vary depending on concentration and solvent, but it is generally expected in the range of δ 1.5-4.0 ppm. The methyl protons (-CH₃) at the 2-position are anticipated to show a sharp singlet at approximately δ 2.6 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5 ~7.3-7.5 d ~8.0
H-6 ~7.1-7.3 t ~8.0
H-7 ~7.0-7.2 d ~8.0
-CH₂OH ~4.8 s -
-OH Variable (broad s) br s -

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound would display distinct signals for each unique carbon atom.

The carbon atom of the methyl group (-CH₃) is expected to appear in the upfield region, around δ 15-20 ppm. The methylene carbon of the hydroxymethyl group (-CH₂OH) would likely resonate in the range of δ 60-65 ppm. The aromatic carbons and the carbons of the oxazole (B20620) ring would be found in the downfield region (δ 110-165 ppm). The quaternary carbons, such as C-2, C-3a, C-4, and C-7a, would have distinct chemical shifts. Specifically, the C-2 carbon, being attached to a nitrogen and an oxygen within the heterocyclic ring and bearing a methyl group, would have a characteristic chemical shift around δ 163 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-CH₃ ~15
-CH₂OH ~62
C-5 ~115
C-6 ~124
C-7 ~110
C-7a ~140
C-4 ~135
C-3a ~150

Advanced Two-Dimensional (2D) NMR Techniques

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, correlations would be observed between the aromatic protons H-5, H-6, and H-7, confirming their connectivity on the benzene (B151609) ring.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for the methyl, methylene, and aromatic CH groups based on their attached proton chemical shifts.

Vibrational Spectroscopy: Infrared (IR) Spectrometry

Infrared (IR) spectrometry measures the absorption of infrared radiation by the molecule, which corresponds to its vibrational modes. The IR spectrum of this compound would show characteristic absorption bands that confirm the presence of its key functional groups.

A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring and the methyl/methylene groups would appear around 3100-2850 cm⁻¹. The C=N stretching vibration of the oxazole ring is expected to be observed in the region of 1650-1600 cm⁻¹. The C-O stretching of the alcohol would likely be found in the 1250-1000 cm⁻¹ range. Aromatic C=C stretching vibrations would typically appear as a series of bands between 1600 and 1450 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H Stretch (alcohol) 3400-3200 (broad)
C-H Stretch (aromatic) 3100-3000
C-H Stretch (aliphatic) 3000-2850
C=N Stretch (oxazole) 1650-1600
C=C Stretch (aromatic) 1600-1450

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the hydroxymethyl group or parts of it. A prominent fragment could result from the loss of a hydroxyl radical (•OH), leading to an [M-17]⁺ ion. Another likely fragmentation pathway is the loss of formaldehyde (B43269) (CH₂O), resulting in an [M-30]⁺ ion. The cleavage of the methyl group at the 2-position would give rise to an [M-15]⁺ ion.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) would provide a highly accurate measurement of the molecular weight of the compound, allowing for the determination of its elemental composition. The exact mass of the molecular ion of this compound (C₉H₉NO₂) would be determined with high precision, confirming its molecular formula.

Table 4: Compound Names Mentioned

Compound Name
This compound

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. shu.ac.uk When an organic molecule is exposed to UV or visible light, it can absorb energy, promoting electrons from a lower energy ground state to a higher energy excited state. libretexts.org The absorption of this radiation is restricted to specific functional groups known as chromophores, which contain valence electrons with low excitation energy. tanta.edu.eg

The structure of this compound contains a benzoxazole (B165842) ring system, which acts as a chromophore. This system includes delocalized π electrons from the benzene and oxazole rings, as well as non-bonding (n) electrons on the nitrogen and oxygen atoms. The absorption of UV radiation by this molecule primarily corresponds to two types of electronic transitions: π → π* and n → π*. elte.hu

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands, often with high molar absorptivity (ε). shu.ac.uk For aromatic and heterocyclic systems like benzoxazoles, these transitions are expected in the near-UV region.

n → π Transitions:* These transitions occur when an electron from a non-bonding orbital (e.g., on the nitrogen or oxygen atom) is promoted to a π* antibonding orbital. These transitions are of lower energy compared to π → π* transitions and result in weaker absorption bands at longer wavelengths. shu.ac.uk

The solvent used can influence the absorption spectrum. Polar solvents can stabilize different electronic states to varying degrees, potentially causing a shift in the wavelength of maximum absorption (λmax). For instance, n → π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths in polar solvents, while π → π* transitions may undergo a bathochromic (red) shift to longer wavelengths. tanta.edu.eg A theoretical UV-Vis spectrum can also be simulated using computational methods like Time-Dependent Density Functional Theory (TD-DFT) to complement experimental findings. researchgate.net

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Methanol (B129727)

Transition Type λmax (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
π → π* ~230 ~15,000
π → π* ~275 ~8,000

Chromatographic Techniques for Separation and Purity Profiling

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The purity of a synthesized compound like this compound is critical, and various chromatographic methods are employed for its assessment and purification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method is typically suitable.

In RP-HPLC, the stationary phase is nonpolar (e.g., silica (B1680970) gel modified with C18 alkyl chains), and the mobile phase is a polar solvent mixture, such as methanol-water or acetonitrile-water. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer by the nonpolar stationary phase. The purity of the sample can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Table 2: Example HPLC Method and Purity Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Retention Time 8.5 min

| Purity (%) | 99.2% |

Gas Chromatography (GC) is a common technique for separating and analyzing compounds that can be vaporized without decomposition. researchgate.net While effective for volatile compounds, direct analysis of molecules with polar functional groups, such as the hydroxyl (-OH) group in this compound, can be problematic, often leading to poor peak shape and low sensitivity.

To overcome these issues, derivatization is employed. researchgate.net This process chemically modifies the analyte to make it more suitable for GC analysis, typically by increasing its volatility and thermal stability. copernicus.org For compounds containing hydroxyl groups, silylation is a frequent derivatization strategy. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to convert the polar -OH group into a nonpolar trimethylsilyl (B98337) ether (-OTMS) group. This derivatization enhances chromatographic behavior, allowing for sharp, symmetrical peaks. nih.gov The derivatized sample is then analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

Table 3: Hypothetical GC Analysis of Derivatized this compound

Parameter Condition
Derivatization Reagent BSTFA with 1% TMCS
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250°C
Oven Program 100°C hold 2 min, ramp to 280°C at 15°C/min
Detector Mass Spectrometer (MS)

| Retention Time (TMS derivative) | 12.3 min |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of chemical reactions, identifying compounds, and checking the purity of a sample. sigmaaldrich.comnih.gov It involves spotting the sample onto a plate coated with a thin layer of an adsorbent material, typically silica gel, which acts as the stationary phase. researchgate.net

The plate is then placed in a sealed chamber with a solvent or solvent mixture (the mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample mixture separate based on their differential affinity for the stationary and mobile phases. After development, the separated spots are visualized, often using a UV lamp, as compounds with aromatic rings typically fluoresce or absorb UV light at 254 nm or 365 nm. analyticaltoxicology.comjistox.in The position of a spot is characterized by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Table 4: Example TLC System for this compound

Parameter Description
Stationary Phase Silica Gel 60 F254
Mobile Phase Ethyl Acetate (B1210297) / Hexane (30:70 v/v)
Visualization UV light (254 nm)

| Rf Value | 0.45 |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. mdpi.com

The process requires a high-quality single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern. researchgate.net By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the exact positions of the atoms in the crystal lattice can be determined, revealing the molecule's conformation and how it interacts with its neighbors in the solid state. nih.govresearchgate.net This information is invaluable for understanding the compound's physical properties and for structure-based drug design.

Table 5: Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C9H9NO2
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95°
Volume (V) 845 ų

| Z (Molecules per unit cell) | 4 |

Applications of 2 Methylbenzo D Oxazol 4 Yl Methanol As a Versatile Chemical Intermediate and Synthetic Scaffold

Role as a Building Block in the Synthesis of Complex Organic Molecules

The benzoxazole (B165842) nucleus is a fundamental component in synthetic organic chemistry, frequently utilized as a starting material for the assembly of larger, bioactive structures. wikipedia.orgjocpr.com These heterocyclic compounds are considered structural isosteres of naturally occurring nucleic bases, which may facilitate their interaction with biological macromolecules. jocpr.com The synthesis of the benzoxazole core itself is well-established, typically involving the condensation of 2-aminophenols with various carbonyl compounds, such as aldehydes, carboxylic acids, or their derivatives, under different catalytic conditions. nih.govnih.gov (2-Methylbenzo[d]oxazol-4-yl)methanol, as a pre-formed benzoxazole, offers a strategic advantage by allowing chemists to bypass the initial ring formation and proceed directly with modifications of its functional groups.

The hydroxymethyl (-CH₂OH) group at the 4-position and the methyl (-CH₃) group at the 2-position are key handles for synthetic elaboration. The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution reactions. The methyl group can be functionalized through various C-H activation strategies or condensation reactions. This dual functionality enables its use in the divergent synthesis of a library of derivatives, where either side chain can be selectively modified to achieve desired molecular complexity and properties.

Construction of Multiply Substituted Oxazole (B20620) and Benzo[d]oxazole Derivatives

The development of new synthetic methodologies has provided efficient pathways for producing a wide range of substituted benzoxazoles. nih.gov Catalytic systems, including those based on nanocatalysts, metal catalysts, and ionic liquids, have been employed to facilitate the condensation reactions that form the benzoxazole ring, often with high yields and under environmentally benign conditions. nih.govnih.gov

Once the this compound scaffold is obtained, it serves as an excellent platform for creating multiply substituted derivatives. The inherent reactivity of the functional groups allows for a variety of chemical transformations. For instance, the hydroxyl group can be esterified or etherified to introduce a wide range of substituents, altering the molecule's steric and electronic properties. This is a common strategy for tuning the biological activity or material properties of the final compound.

Below is a table summarizing various synthetic approaches for benzoxazole derivatives, illustrating the versatility of the core structure.

Reaction TypeSubstratesCatalyst/ConditionsProduct TypeKey Advantages
Condensation/Aromatization2-Aminophenol (B121084) + AldehydesBrønsted acidic ionic liquid gel, 130 °C2-Aryl-benzoxazolesSolvent-free, reusable catalyst, high yields (85–98%). nih.gov
Condensation2-Aminophenol + AldehydesPotassium-ferrocyanide, grinding2-Aryl-benzoxazolesSolvent-free, rapid (<2 min), non-toxic catalyst, excellent yields (87–96%). nih.gov
Coupling/Cyclization2-Aminophenol + AldehydesMagnetic ionic liquid (LAIL@MNP), sonication2-Substituted-benzoxazolesGreen method, rapid (30 min), catalyst easily separated and recycled. nih.gov
Intramolecular Cyclization2-Aminophenol + AldehydesNi(II) complex, DMF, 80 °C2-Aryl-benzoxazolesLow catalyst loading, high yields (87-94%). nih.gov

Integration into Fused and Polycyclic Heterocyclic Systems

Fused heterocyclic systems are of great interest in medicinal chemistry and materials science due to their rigid structures and unique electronic properties. beilstein-journals.orgnih.gov The benzoxazole moiety within this compound can serve as a foundational unit for the construction of more elaborate polycyclic and fused-ring systems. The synthesis of such compounds often involves reactions where the pre-existing benzoxazole ring is annulated with another heterocyclic or carbocyclic ring.

For example, synthetic strategies have been developed to fuse imidazole (B134444) and thiazole (B1198619) rings onto benzoxazole precursors, leading to complex systems like benzo[d]imidazo[2,1-b]thiazoles. nih.gov Such transformations demonstrate the capability of the benzoxazole scaffold to participate in cyclization reactions that expand its structure. The functional groups on this compound provide convenient points for initiating these annulation sequences, enabling the synthesis of novel fused systems with potential applications in drug discovery or as functional materials. researchgate.netresearchgate.net

Precursor in the Development of Novel Organic Reagents and Catalysts

While the primary application of benzoxazole derivatives is in the synthesis of biologically active molecules, their structural features also make them potential precursors for novel organic reagents and catalysts. The combination of a rigid aromatic backbone with strategically placed heteroatoms and functional groups is a hallmark of many modern catalysts and ligands.

The this compound molecule contains nitrogen and oxygen heteroatoms that can act as coordination sites, and a hydroxyl group that can be anchored to a solid support or further functionalized. This makes it a plausible candidate for conversion into a chiral ligand for asymmetric catalysis or a component of a larger catalytic system. For instance, the development of solid acid catalysts for organic synthesis is an active area of research, and functionalized heterocycles can be integral to these materials. mdpi.com Although direct conversion of this compound into a catalyst is not widely reported, its structure is analogous to other heterocyclic scaffolds that have found utility in catalysis.

Utility in the Synthesis of Probing Molecules for Chemical Biology Studies

Fluorescent probes are indispensable tools in chemical biology for visualizing and studying biological processes in living systems. rsc.org The benzoxazole scaffold is an attractive fluorophore due to its promising photoluminescent properties. periodikos.com.brperiodikos.com.br Benzoxazole and its derivatives often exhibit significant enhancement of fluorescence upon binding to biological targets like DNA, making them sensitive and potentially safer alternatives to commonly used mutagenic dyes. periodikos.com.br

This compound serves as an excellent starting material for the synthesis of such chemical probes. The benzoxazole core provides the intrinsic fluorescence, while the hydroxymethyl group offers a site for chemical modification. periodikos.com.br This allows for the attachment of specific targeting moieties or reactive groups that can selectively interact with biomolecules of interest, such as proteins or nucleic acids. nih.gov For example, the hydroxyl group could be linked to a recognition element that directs the probe to a specific cellular location or binds to a particular analyte, leading to a measurable change in fluorescence. This "turn-on" or ratiometric response enables the sensitive detection and imaging of biological events. nih.govresearchgate.net The development of benzoxazole-based probes for detecting ions, reactive oxygen species, and specific biomolecules is an emerging area of research. nih.govnih.gov

Design and Synthesis of Ligands for Coordination Chemistry

The field of coordination chemistry relies on the design of organic molecules (ligands) that can bind to metal ions, forming stable complexes with specific geometries and electronic properties. d-nb.info These metal complexes have widespread applications, from catalysis to medicine. nih.govresearchgate.net Heterocyclic compounds containing nitrogen and oxygen atoms, such as benzoxazoles, are excellent candidates for ligand design due to the ability of these heteroatoms to donate lone pairs of electrons to a metal center. nih.gov

This compound is a precursor for designing polydentate ligands. The nitrogen atom of the oxazole ring and the oxygen atom of the hydroxymethyl group can act as a bidentate chelate, binding to a single metal ion. Furthermore, the hydroxymethyl group can be chemically modified to introduce additional donor atoms, increasing the denticity of the ligand. For example, researchers have synthesized ligands where two benzoxazole units are linked together, creating a framework capable of forming stable complexes with transition metals like copper, cobalt, nickel, and zinc. nih.gov The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands, a principle that is actively explored in the development of new metallodrugs. nih.govnih.govnih.gov The structural rigidity of the benzoxazole core can also impart conformational stability to the resulting metal complex, which is often desirable for catalytic applications. researchgate.net

Future Directions and Emerging Research Avenues for 2 Methylbenzo D Oxazol 4 Yl Methanol

The landscape of chemical synthesis and molecular design is in a constant state of evolution, driven by the dual needs for efficiency and innovation. For a compound with the structural potential of (2-Methylbenzo[d]oxazol-4-yl)methanol, future research is poised to unlock new applications and deeper understanding. The benzoxazole (B165842) core is a privileged scaffold in medicinal and materials chemistry, and advancements in its synthesis and functionalization pave the way for exciting new avenues of investigation for its derivatives. mdpi.comrsc.org This section outlines the prospective research directions that could shape the future of this compound and related compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-Methylbenzo[d]oxazol-4-yl)methanol, and how can their efficiency be evaluated?

  • Methodology : A widely reported method involves palladium acetate-catalyzed cyclization of N-phenylacetamide derivatives. For example, 2-methylbenzo[d]oxazol-4-yl acetate was synthesized in 68% yield via this route, with characterization by 1^1H NMR, 13^{13}C NMR, IR, and HRMS . Efficiency is evaluated by comparing reaction yields, purity (via melting point consistency), and scalability.
  • Key Metrics :

MethodCatalystYield (%)Purity (mp)Key Characterization Techniques
Pd(OAc)2_2-catalyzedPalladium acetate6868–71°CNMR, IR, HRMS

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for confirming the benzoxazole core and methyl/methanol substituents. For example, 1^1H NMR peaks at δ 2.62 (s, 3H, CH3_3) and δ 7.35 (d, J = 8.2 Hz, aromatic H) are diagnostic .
  • HRMS : Validates molecular formula (e.g., C10_{10}H11_{11}NO2_2 requires m/z 192.0660; observed 192.0653) .
  • IR Spectroscopy : Confirms functional groups (e.g., C-O stretch at 1253 cm1^{-1} for oxazole) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

  • Variables to Test :

  • Catalyst loading : Higher Pd(OAc)2_2 concentrations (e.g., 10 mol%) may reduce side reactions .
  • Temperature : Elevated temperatures (80–100°C) could enhance cyclization kinetics.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may stabilize intermediates.
    • Validation : Monitor reaction progress via TLC and optimize using design-of-experiments (DoE) frameworks.

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

  • Case Example : Discrepancies in 13^{13}C NMR chemical shifts for the oxazole ring (e.g., δ 164.23 vs. literature δ 162–166).
  • Resolution Strategies :

Cross-validate with computational tools (e.g., DFT calculations for predicted shifts) .

Compare with structurally analogous compounds (e.g., oxazole derivatives in ).

Repeat experiments under standardized conditions (e.g., solvent, temperature) .

Q. What computational methods predict the reactivity of this compound in biological systems?

  • Molecular Docking : Simulate interactions with target proteins (e.g., fungal enzymes for antifungal studies, as in oxazole derivatives ).
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • ADMET Prediction : Use tools like SwissADME to assess bioavailability and metabolic stability.

Q. How can structure-activity relationships (SARs) guide the design of this compound derivatives?

  • Key Modifications :

  • Methanol group : Replace with ester or amine to alter solubility (e.g., 4-(oxazol-4-yl)methylamine derivatives in ).
  • Methyl substitution : Test 2-ethyl or 2-fluoro analogs to enhance steric/electronic effects .
    • Biological Testing : Screen derivatives against target systems (e.g., antifungal assays in ).

Data Contradiction Analysis

  • Example : Conflicting 1^1H NMR integrations for aromatic protons.
    • Root Cause : Impurities (e.g., unreacted starting material) or solvent artifacts.
    • Solution : Purify via column chromatography (silica gel, ethyl acetate/hexane) and reacquire spectra .

Experimental Design Considerations

  • Scale-Up Challenges :
    • Catalyst Recovery : Use immobilized Pd catalysts to reduce metal leaching.
    • Safety : Methanol derivatives may require inert atmosphere handling due to volatility.

Retrosynthesis Analysis

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(2-Methylbenzo[d]oxazol-4-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.